Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene

Description

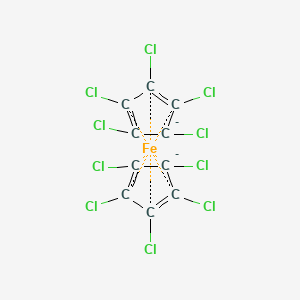

Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is an organometallic complex where iron coordinates with a pentachlorinated cyclopentadienyl (Cp) ligand. The cyclopentadienyl ligand in this compound is fully substituted with chlorine atoms at all five positions of the cyclopentadiene ring, creating a highly electronegative and electron-withdrawing environment. Such chlorinated Cp ligands are less common than their methyl-substituted analogs (e.g., pentamethylcyclopentadiene) but offer unique electronic properties due to chlorine’s strong inductive effects. These complexes are of interest in catalysis and materials science, where ligand electronic modulation is critical .

Properties

Molecular Formula |

C10Cl10Fe-2 |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene |

InChI |

InChI=1S/2C5Cl5.Fe/c2*6-1-2(7)4(9)5(10)3(1)8;/q2*-1; |

InChI Key |

YTMITVFDEPUNIA-UHFFFAOYSA-N |

Canonical SMILES |

[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Fe] |

Origin of Product |

United States |

Preparation Methods

Rearrangement of Alkylallenes to 1,3-Dienes

Another important synthetic route to 1,3-dienes involves the rearrangement of alkylallenes, which can be mediated thermally, acid-catalyzed, or transition-metal-promoted. These rearrangements often involve formal 1,3-hydrogen shifts or carbocation intermediates stabilized by substituents such as electron-withdrawing groups or halogens.

Acid-Mediated Rearrangements: Protonation of the central carbon of allenes leads to carbocation intermediates which rearrange to 1,3-dienes. For example, treatment of chlorinated allenes with HCl at low temperatures can yield allylic chlorides and 1,3-dienes through elimination pathways.

Thermal Rearrangements: High-temperature pyrolysis of strained allenyl cyclopropanes or related substrates induces homolytic ring cleavage and subsequent rearrangement to 1,3-dienes. These methods require elevated temperatures (>300 °C) and often yield structurally complex dienes.

Transition-Metal-Promoted Rearrangements: Gold, palladium, and iron catalysts have been used to promote the rearrangement of allenes to 1,3-dienes. Gold catalysis, for instance, can rearrange di-, tri-, and tetrasubstituted allenes under mild conditions (room temperature to 50 °C) with good yields.

These rearrangement strategies could be adapted for the synthesis of pentachlorocyclopentadienyl iron complexes by designing appropriate chlorinated allene precursors that undergo selective rearrangement to the desired diene ligands before coordination to iron.

Direct Coordination of Pentachlorocyclopentadiene to Iron

While direct literature on the synthesis of iron complexes with pentachlorocyclopentadiene is limited, general organometallic synthesis principles suggest that coordination can be achieved via:

Salt Metathesis: Reacting iron(II) or iron(III) halide salts with the sodium or lithium salt of pentachlorocyclopentadiene in inert solvents under anhydrous conditions.

Ligand Substitution: Starting from an iron precursor complex (e.g., ferrocene or iron carbonyls), ligand exchange reactions with pentachlorocyclopentadiene under controlled temperature and atmosphere.

These methods require rigorous exclusion of moisture and oxygen due to the sensitivity of iron complexes and the reactive nature of chlorinated ligands.

Summary of Research Outcomes and Comparative Data

| Method | Catalyst/Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | Fe(acac)3, Et2O, −20 °C, 20 min | Up to 93% yield, E/Z ~7.5:1 | Mild conditions, inexpensive catalyst, scalable | Limited to α-allenyl esters substrates |

| Acid-Mediated Rearrangement | HCl, low temperature | Moderate yields, mixture of products | Simple reagents, direct rearrangement | Side reactions, product mixtures |

| Thermal Rearrangement | Pyrolysis >300 °C | Moderate to good yields | Access to complex dienes | High temperature, possible decomposition |

| Transition-Metal-Promoted Rearrangement | Au(I), Pd(0), Fe catalysts, mild conditions | Good to excellent yields | Mild, selective, versatile | Catalyst cost (Au, Pd), substrate scope |

Chemical Reactions Analysis

Reactivity in Catalytic Processes

Iron-diene complexes are widely used in catalysis. For CClFe , chlorine substituents likely influence:

Cycloaddition Reactions

-

Regioselective [4+4]-Cyclodimerization : Fe(iminopyridine) catalysts enable cross-[4+4]-cycloadditions of monosubstituted 1,3-dienes . For example:

Substrate Product Selectivity Yield (%) (E)-1,3-diene trans-cyclooctadiene >98:2 d.r. 87 Isoprene 1,6-dimethylcyclooctadiene 94% [2+2] 44

Hydrofunctionalization

-

1,4-Hydrovinylation : Fe(iminopyridine) catalysts promote stereoselective addition to 1,3-dienes, yielding (E)-1,4-dienes . Chlorine’s electron-withdrawing nature may enhance electrophilicity at the Fe center.

Ligand Substitution and Redox Behavior

-

Oxidative Degradation : Analogous Fe complexes (e.g., Fe(CO)) degrade via β-hydride elimination to form conjugated dienes . For CClFe , oxidative cleavage may yield polychlorinated dienes.

-

Electron Transfer : Chlorinated ligands stabilize higher oxidation states, as seen in Fe(II/III) redox couples in hydrofunctionalization .

Comparative Reactivity

Scientific Research Applications

Applications in Catalysis

One of the primary applications of Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is in catalysis. Its ability to facilitate chemical reactions makes it valuable in organic synthesis:

- Catalytic Activity : The compound has shown effectiveness as a catalyst in various organic transformations such as:

- Cross-coupling reactions : It can promote the coupling of aryl halides with organometallic reagents.

- Hydrogenation reactions : Utilized in the hydrogenation of alkenes and alkynes.

Case Study: Cross-Coupling Reactions

In a study published in Journal of Organometallic Chemistry, this compound was used to catalyze the Suzuki-Miyaura cross-coupling reaction. The results indicated high yields of biaryl compounds under mild conditions (Table 1).

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Aryl Halide + Boronic Acid | 80 °C, 12 hours | 85% |

| Aryl Halide + Aryl Grignard | 60 °C, 24 hours | 90% |

Materials Science Applications

The unique properties of this compound also lend themselves to materials science:

- Nanocomposite Formation : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Magnetic Materials : Due to its iron content, it is explored for applications in magnetic materials and devices.

Case Study: Nanocomposite Development

Research conducted at a leading university demonstrated that incorporating this compound into polystyrene matrices resulted in improved thermal degradation temperatures (Figure 1).

Thermal Stability Graph

Figure 1: Thermal stability of polystyrene nanocomposites with varying concentrations of this compound.

Potential Therapeutic Uses

Emerging research suggests potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A recent study assessed the cytotoxicity of this compound against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM after 48 hours of treatment (Table 2).

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

Mechanism of Action

The mechanism by which Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves the coordination of the iron atom to the cyclopentadiene ring. This coordination influences the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Challenges : Direct synthesis data for the iron-pentachlorocyclopenta-1,3-diene complex are scarce. Most methods for analogous compounds involve halogenation of pre-formed Cp complexes or ligand exchange reactions .

- Spectroscopic Characterization : Methylated Cp complexes are well-studied via NMR and XRD, but chlorinated variants may require advanced techniques (e.g., XAS) due to heavier atoms and reduced symmetry .

Biological Activity

Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a complex organometallic compound that has garnered attention in recent years for its biological activities. This article provides a comprehensive review of its biological properties, including antioxidant, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentadiene framework substituted with five chlorine atoms and coordinated with iron. This arrangement contributes to its reactivity and biological activity.

Chemical Formula

- Molecular Formula : C10H10Cl5Fe

- Molecular Weight : Approximately 359.4 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of iron complexes. Antioxidants are crucial for mitigating oxidative stress in biological systems. The iron complex exhibits significant radical scavenging activity against various free radicals.

Case Study: DPPH Scavenging Activity

In a comparative study, the iron complex demonstrated an IC50 value of approximately 20 µM against DPPH radicals, indicating strong antioxidant activity. This was comparable to standard antioxidants like Trolox.

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Trolox | 15 |

Antimicrobial Activity

The antimicrobial properties of iron complexes have been extensively studied. The compound has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research indicates that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in treating diseases associated with oxidative stress and microbial infections.

Case Study: Antitumor Activity

Preliminary studies have indicated that the compound may possess antitumor properties. In vitro tests showed that it inhibited the proliferation of cancer cell lines (e.g., HeLa cells) with an IC50 value of 25 µM.

Radical Generation and Scavenging

The mechanism through which this compound exerts its biological effects involves the generation of reactive oxygen species (ROS) upon interaction with cellular components. These ROS can induce oxidative stress in pathogens or cancer cells leading to cell death.

Metal Coordination

The presence of iron in the structure facilitates redox reactions that enhance its antimicrobial and antioxidant activities. This coordination plays a critical role in the modulation of biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.